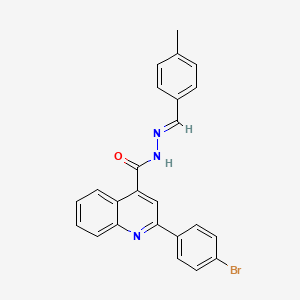

(E)-2-(4-bromophenyl)-N'-(4-methylbenzylidene)quinoline-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-(4-bromophenyl)-N'-(4-methylbenzylidene)quinoline-4-carbohydrazide, also known as BMQC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BMQC belongs to the quinoline family of compounds, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Synthesis and Reactions

(E)-2-(4-bromophenyl)-N'-(4-methylbenzylidene)quinoline-4-carbohydrazide and its derivatives are synthesized through a variety of chemical reactions. For instance, quinoline-2-carbohydrazide can be reacted with aryl or alkyl isothiocyanates to produce quinoline thiosemicarbazides. These can undergo further transformations, such as cyclization to form triazole-thiones or treatment with ethyl bromoacetate to yield thiazolidin-4-oxo-2-ylidene derivatives. This versatility indicates a wide range of potential applications in the field of chemistry and materials science (Keshk et al., 2008).

Photoluminescent Properties

Some derivatives of this compound, specifically those containing a biphenyl group and an α, β-diarylacrylonitrile unit, exhibit photoluminescent properties. These compounds can emit blue to green fluorescence and have good thermal stability, making them potential candidates for applications in organic light-emitting diodes (OLEDs) (Li et al., 2011).

Biological and Therapeutic Applications

Antimicrobial Activity

Quinoline derivatives, including this compound, have been found to exhibit antimicrobial properties. These compounds have been tested against a variety of microorganisms and have shown varying levels of activity. The wide range of derivatives and the ability to modify their structures provide a rich platform for the development of new antimicrobial agents (Özyanik et al., 2012).

Steel Corrosion Inhibition

Some carbohydrazide Schiff bases, related to this compound, have been studied for their potential as corrosion inhibitors for steel in acid mediums. Theoretical studies like Density Functional Theory (DFT) and Monte Carlo simulations have been used to understand their inhibition activity and to find correlations with experimental results. Such studies are crucial for the development of effective corrosion inhibitors in industrial applications (Obot et al., 2016).

Propiedades

IUPAC Name |

2-(4-bromophenyl)-N-[(E)-(4-methylphenyl)methylideneamino]quinoline-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrN3O/c1-16-6-8-17(9-7-16)15-26-28-24(29)21-14-23(18-10-12-19(25)13-11-18)27-22-5-3-2-4-20(21)22/h2-15H,1H3,(H,28,29)/b26-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGLUNQCBWUDBW-CVKSISIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid](/img/structure/B2403670.png)

![N-(4-butylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403671.png)

![4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2403672.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2403673.png)

![3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2403679.png)

![N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2403683.png)

![N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2403684.png)

![N-(4-Fluorophenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2403691.png)